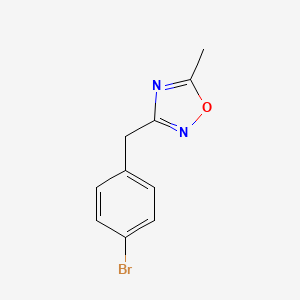
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole (4-Br-5-Me-1,2,4-oxd) is a heterocyclic compound which is used in a variety of scientific research applications. It is a member of the oxadiazole family, a group of compounds that contain a six-membered ring with two nitrogen atoms and two oxygen atoms. 4-Br-5-Me-1,2,4-oxd has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-Br-5-Me-1,2,4-oxd has been studied for its potential use in the synthesis of other compounds. It has been used as a starting material for the synthesis of novel heterocyclic compounds, such as 4-bromobenzyl-5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which has potential applications in the pharmaceutical industry. 4-Br-5-Me-1,2,4-oxd has also been used in the synthesis of polymers, such as poly(4-bromobenzyl-5-methyl-1,2,4-oxadiazole-3-carboxylic acid), which has potential applications in the field of materials science.
Mecanismo De Acción
The mechanism of action of 4-Br-5-Me-1,2,4-oxd is not yet fully understood. However, it is believed to act as a proton donor in the presence of a base, leading to the formation of a resonance-stabilized anion. This anion is then able to react with electrophiles, such as alkyl halides, to form a new bond. It is also believed to act as an electron-withdrawing group, which can be used to stabilize anionic intermediates in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-5-Me-1,2,4-oxd are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. In addition, it has been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Br-5-Me-1,2,4-oxd in laboratory experiments has several advantages. Its low cost and easy availability make it an attractive option for researchers. It is also relatively stable, with a shelf life of up to one year. In addition, it is easily soluble in various organic solvents, making it easy to use in a variety of synthetic reactions.
However, there are also some limitations to using 4-Br-5-Me-1,2,4-oxd in laboratory experiments. It is not water-soluble, so it cannot be used in aqueous solutions. It is also not very reactive, so it may require the use of catalysts or other reagents to facilitate the desired reaction.
Direcciones Futuras
There are numerous potential future directions for the study of 4-Br-5-Me-1,2,4-oxd. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. The synthesis of new compounds based on 4-Br-5-Me-1,2,4-oxd could also be explored, as well as its potential applications in the pharmaceutical and materials science industries. Additionally, further research could be conducted to identify new catalysts or reagents which could be used to facilitate the desired reaction. Finally, the stability and solubility of 4-Br-5-Me-1,2,4-oxd could be further investigated to identify ways to improve its use in laboratory experiments.
Métodos De Síntesis
4-Br-5-Me-1,2,4-oxd can be synthesized by a variety of methods. One method involves the reaction of 4-bromobenzyl bromide with 5-methyl-1,2,4-thiadiazole in the presence of potassium carbonate in dimethylformamide (DMF). The reaction is carried out at room temperature for 6-8 hours and yields a product with a purity of up to 95%. Another method involves the reaction of 4-bromobenzyl bromide with 5-methyl-1,2,4-thiadiazole in the presence of a palladium-on-carbon catalyst in dimethylformamide (DMF). This reaction is carried out at room temperature for 2-3 hours and yields a product with a purity of up to 95%.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHXGWKDRTGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
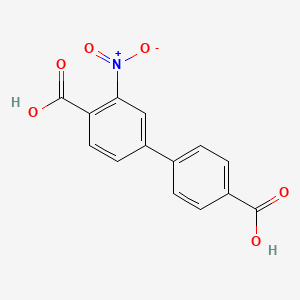
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)
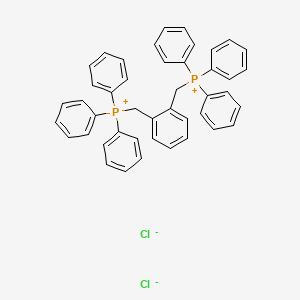
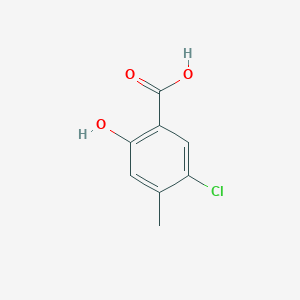



![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
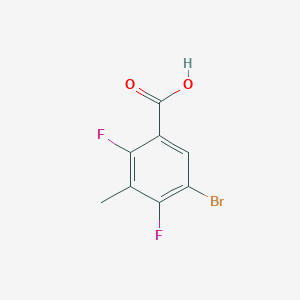
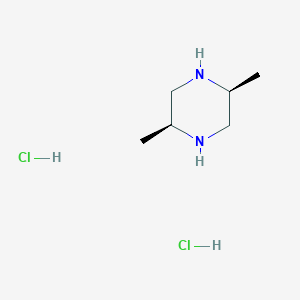
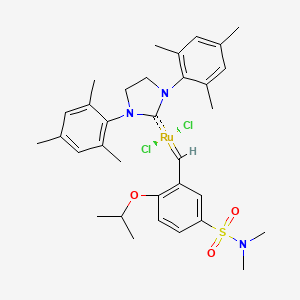
![3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6321760.png)